molecular formula C9H13BO3 B14029643 4-(Methoxymethyl)-2-methylphenylboronic acid

4-(Methoxymethyl)-2-methylphenylboronic acid

Cat. No.: B14029643
M. Wt: 180.01 g/mol
InChI Key: XHOIZLWCDMZALC-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-2-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the methoxymethyl and methyl groups on the phenyl ring of this compound makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-2-methylphenylboronic acid typically involves the reaction of 4-(Methoxymethyl)-2-methylphenyl bromide with a boronic acid derivative. One common method is the palladium-catalyzed borylation of the aryl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-2-methylphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The compound can be reduced to form the corresponding borane derivative.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 4-(Methoxymethyl)-2-methylphenol.

    Reduction: Formation of 4-(Methoxymethyl)-2-methylphenylborane.

    Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

4-(Methoxymethyl)-2-methylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-2-methylphenylboronic acid in various applications depends on its ability to form reversible covalent bonds with diols and other nucleophiles. In biological systems, the boronic acid group can interact with enzymes and proteins, inhibiting their activity by forming stable complexes. This property is particularly useful in the design of enzyme inhibitors and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)-2-methylphenylboronic acid
  • 4-(Methoxymethyl)-2-methylphenylborane
  • 4-(Methoxymethyl)-2-methylphenol
  • 4-(Methoxymethyl)-2-methylphenyl bromide

Uniqueness

This compound is unique due to the presence of both methoxymethyl and methyl groups on the phenyl ring, which provides distinct reactivity and selectivity in chemical reactions. Its boronic acid functionality allows it to participate in a wide range of transformations, making it a valuable intermediate in organic synthesis and various scientific research applications.

Properties

Molecular Formula

C9H13BO3

Molecular Weight

180.01 g/mol

IUPAC Name

[4-(methoxymethyl)-2-methylphenyl]boronic acid

InChI

InChI=1S/C9H13BO3/c1-7-5-8(6-13-2)3-4-9(7)10(11)12/h3-5,11-12H,6H2,1-2H3

InChI Key

XHOIZLWCDMZALC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)COC)C)(O)O

Origin of Product

United States

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